Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-
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Overview
Description
Bicyclo[420]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- typically involves a multi-step process. One common method involves the use of a rhodium (I) complex as a catalyst. The process starts with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A closely related compound with similar structural features but lacking the hydroxyl and methoxy groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: An analogue with a nitrogen atom in the ring structure.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its reactivity and potential applications. These functional groups make it more versatile in chemical reactions and enhance its potential biological activity.
Properties
CAS No. |
314280-54-1 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-hydroxy-5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C9H8O3/c1-12-6-4-2-3-5-7(6)9(11)8(5)10/h2-4,8,10H,1H3 |
InChI Key |
CJZHXZCDCSOXAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C2O |
Origin of Product |
United States |
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